5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14BrN3O3 and its molecular weight is 376.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-2-furamide is 375.02185 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Synthetic Pathways and Masked Amino Aldehydes : A study by Denisenko et al. (2010) describes the synthesis of masked 2-amino-3-furancarboxaldehydes, showcasing a method to obtain 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides with high yields. This research outlines a pathway that might be relevant for derivatives of 5-bromo-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-2-furamide, indicating its potential in creating masked amino aldehydes for further chemical transformations Denisenko et al., 2010.
Palladium-Catalyzed Cyclization : Jiang et al. (2014) explored a novel palladium-catalyzed cyclization method to produce 2,5-diimino-furans from bromoacrylamides and isocyanides. This synthesis pathway suggests the versatility of furan-containing compounds (like the one ) in generating structures that could serve as precursors to more complex molecules, potentially offering routes to new pharmaceutical agents Jiang et al., 2014.
Novel Antiprotozoal Agents : Research by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines, including compounds similar in structure to 5-bromo-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-2-furamide, showcased their potential as antiprotozoal agents. The study indicated that these compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against pathogens, highlighting the therapeutic potential of such derivatives Ismail et al., 2004.
Antimicrobial and Anti-tubercular Activity : Shingalapur et al. (2009) synthesized a series of 2-styryl benzimidazoles demonstrating significant antimicrobial and anti-tubercular activity. This suggests that structurally related compounds, including 5-bromo-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-2-furamide, may have potential applications in developing new treatments for bacterial and fungal infections Shingalapur et al., 2009.
Mechanism of Action
Target of Action
The compound, also known as 5-bromo-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-2-furamide, is a furan derivative . Furan derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They have been used in the development of numerous innovative antibacterial agents
Biochemical Pathways
It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Furan derivatives are known for their broad-spectrum biological activities . They have been used in the treatment of various conditions, including antimicrobial, antiviral, anti-inflammatory, and anticancer .
Action Environment
It is known that the effectiveness of furan derivatives can be influenced by various factors, including the method of synthesis
Properties
IUPAC Name |
5-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c17-14-6-5-13(23-14)16(21)18-9-3-4-10-11(8-9)20-15(19-10)12-2-1-7-22-12/h3-6,8,12H,1-2,7H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJUJWLUMZDRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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